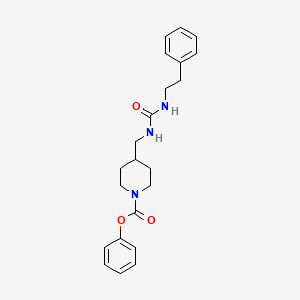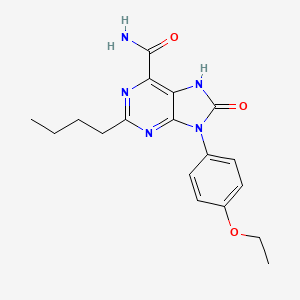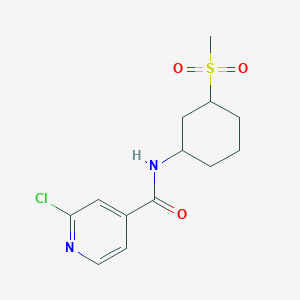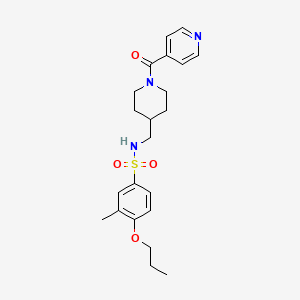![molecular formula C20H18N6OS B2525904 N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886932-63-4](/img/structure/B2525904.png)
N-(4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis and in vitro Study of Antiviral and Virucidal Activity
The study conducted on the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives has led to the creation of compounds with confirmed structures through 1H NMR, IR, and elemental analysis. These compounds were tested for cytotoxicity on HEK-293 and GMK cells, and their antiviral and virucidal activities were evaluated against human adenovirus type 5 and ECHO-9 virus. The results indicated that some of the synthesized derivatives could potentially reduce viral replication in both viruses tested .
Synthesis, Characterisation and Antifungal Activities
Another related study focused on the synthesis of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides. The synthesis process involved the reaction
Scientific Research Applications
Synthesis and Structural Elucidation
The synthesis of related compounds often involves condensation reactions and is characterized by techniques such as H1NMR, MASS Spectra, and IR Spectra, providing insights into their complex structures and the potential for varied biological activities. The structural elucidation of these compounds lays the foundation for understanding their interaction with biological targets (MahyavanshiJyotindra et al., 2011).
Antimicrobial Screening
Compounds within this chemical class have been screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. This demonstrates their potential as candidates for developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (MahyavanshiJyotindra et al., 2011).
Pharmacological Potential
The diverse pharmacological activities associated with this class, including anti-inflammatory, analgesic, antiviral, and antitumor activities, are attributed to the presence of the 1,2,4-triazole ring system and sulfur-containing heterocycles. This highlights their significance in the development of new therapeutic agents (MahyavanshiJyotindra et al., 2011).
Antiviral and Virucidal Activity
Some derivatives have shown potential in reducing viral replication, indicating their use in antiviral therapy. The exploration of their antiviral and virucidal activities against specific viruses opens new avenues for the treatment of viral infections (Wujec et al., 2011).
properties
IUPAC Name |
N-(4-methylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-15-6-8-17(9-7-15)22-18(27)14-28-20-24-23-19(16-5-4-10-21-13-16)26(20)25-11-2-3-12-25/h2-13H,14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYCHUSSYXOBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-bromophenyl)-N-methylacetamide](/img/structure/B2525822.png)


![N-(2,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2525827.png)



![2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid](/img/structure/B2525834.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2525836.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2525840.png)


![N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525844.png)